Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC11014484
InChI: InChI=1S/C14H19NO3/c1-11-3-4-13(12(2)9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3
SMILES: CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol

Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-

CAS No.:

Cat. No.: VC11014484

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- -

Specification

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
IUPAC Name 2-(2,4-dimethylphenoxy)-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C14H19NO3/c1-11-3-4-13(12(2)9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3
Standard InChI Key SPKPARPPRVMDOW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C
Canonical SMILES CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C

Introduction

Chemical Structure and Nomenclature

Structural Features

Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- features a six-membered morpholine ring (a heterocyclic amine containing one oxygen and one nitrogen atom) linked to a 2,4-dimethylphenoxyacetyl moiety. The acetyl group bridges the morpholine nitrogen to the phenolic oxygen, while the 2,4-dimethyl substitution on the benzene ring introduces steric and electronic modifications that influence reactivity .

The IUPAC name for this compound is 2-(2,4-dimethylphenoxy)-1-(morpholin-4-yl)ethan-1-one, reflecting its functional groups and substitution pattern . The SMILES notation CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C\text{CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C} provides a linear representation of its structure, highlighting the connectivity between the morpholine ring, acetyl group, and aromatic system .

Molecular Identifiers

  • CAS Registry Number: 148183-90-8

  • PubChem CID: 876380

  • ChEMBL ID: CHEMBL394091

  • InChI Key: SPKPARPPRVMDOW-UHFFFAOYSA-N

These identifiers facilitate unambiguous referencing across chemical databases and literature.

Physicochemical Properties

Computational analyses from PubChem provide critical insights into the compound’s behavior in biological and environmental systems :

PropertyValue
Molecular Weight249.30 g/mol
XLogP3-AA1.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bond Count3
Topological Polar Surface Area38.8 Ų
Heavy Atom Count18

The moderate lipophilicity (XLogP3-AA = 1.8) suggests balanced solubility in both aqueous and lipid environments, making it suitable for pharmaceutical applications . The absence of hydrogen bond donors and three acceptors indicates potential for intermolecular interactions with biological targets .

Biological Activity and Applications

Protein Interactions

Structural studies reveal that this compound binds to protein targets such as PDBe Ligand S07 (PDB ID: 5R56), a bacterial enzyme involved in quorum sensing . The acetyl group and morpholine ring participate in hydrogen bonding and van der Waals interactions within the enzyme’s active site, suggesting potential as an antimicrobial agent .

Comparison with Related Compounds

CompoundStructural FeaturesKey Differences
4-MethylmorpholineMethyl substitution on nitrogenLower molecular weight (101.15 g/mol)
Morpholine, 4-acetylmorpholineAcetyl group directly attachedEnhanced polarity due to ketone
Halogenated MorpholinesHalogen substituents on ringIncreased reactivity and toxicity

The 2,4-dimethylphenoxy group in Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- confers unique steric hindrance and electronic effects, distinguishing it from simpler derivatives .

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